Trenbolone cyclohexylmethyl carbonate

Description

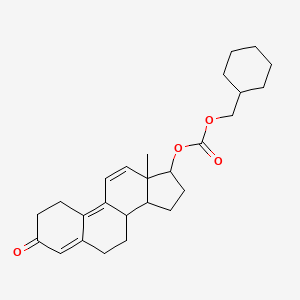

Trenbolone cyclohexylmethyl carbonate (CAS 23454-33-3) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone). Its molecular formula is C₂₆H₃₄O₄, with a molecular weight of 410.55 g/mol and a stereochemical configuration featuring four defined stereocenters . The compound is esterified with a cyclohexylmethyl carbonate group at the 17β-hydroxyl position, which modulates its pharmacokinetics by delaying release into the bloodstream and extending its half-life .

Primarily used in veterinary medicine to promote muscle growth in livestock, it has also been utilized illicitly in human sports for its potent anabolic effects. This compound is marketed under trade names such as Parabolan and is classified under HS code 29372900 for regulatory purposes . Its structural uniqueness lies in the cyclohexylmethyl ester, which enhances lipid solubility and influences metabolic stability compared to other esters .

Properties

IUPAC Name |

cyclohexylmethyl (13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJSFWYQKNQCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: Trenbolone

The initial step involves synthesizing trenbolone, a potent androgenic steroid. Common routes include:

- Oxidation-reduction pathways starting from nandrolone derivatives.

- Chemical modifications such as dehydrogenation of nandrolone or 19-nor steroids to produce trenbolone.

For industrial purposes, the synthesis often employs controlled oxidation and reduction steps to attain high purity trenbolone, which serves as the core for esterification.

Esterification with Hexahydrobenzylcarbonate

The key step in preparing trenbolone cyclohexylmethylcarbonate involves esterifying trenbolone with hexahydrobenzylcarbonate . This process typically follows:

- Dissolving trenbolone in an appropriate organic solvent such as methylene chloride .

- Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) , which acts as an acyl transfer catalyst.

- Introducing hexahydrobenzylcarbonate (the acyl donor), often in excess, to drive the esterification.

- Maintaining the reaction at controlled temperatures (around 20–25°C ) with stirring for optimal conversion.

- Monitoring the reaction progress via TLC (Thin Layer Chromatography) .

Trenbolone + Hexahydrobenzylcarbonate → Trenbolone hexahydrobenzylcarbonate + By-products

This esterification process is favored for its efficiency and relatively straightforward conditions, aligning with industrial synthesis standards.

Purification and Crystallization

Post-reaction, the mixture undergoes:

- Washing with alkaline solutions (e.g., sodium carbonate) to remove residual acids and catalysts.

- Extraction with dichloromethane to isolate the ester.

- Drying over anhydrous sodium sulfate .

- Concentration under reduced pressure.

- Crystallization from solvents such as isopropyl ether or ethyl acetate to obtain pure trenbolone cyclohexylmethylcarbonate.

Alternative Synthetic Approaches

Some patents and research articles suggest variations, including:

- Sequential protection and deprotection of functional groups on trenbolone before esterification.

- Use of different acylating agents or catalysts to optimize yield and purity.

- One-pot reactions combining multiple steps to streamline production.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1. Synthesis of trenbolone | Nandrolone derivatives, oxidants, reductants | Controlled oxidation/reduction | Obtain high-purity trenbolone | Industrial synthesis via oxidation-reduction pathways |

| 2. Esterification | Trenbolone, hexahydrobenzylcarbonate, DMAP | 20–25°C, inert solvent (methylene chloride) | Form trenbolone cyclohexylmethylcarbonate | Catalyzed acyl transfer reaction |

| 3. Purification | Washing, extraction, crystallization | Ambient conditions | Isolate pure ester | Use of solvents like isopropyl ether or ethyl acetate |

| 4. Quality control | TLC, HPLC | Laboratory analysis | Confirm purity and identity | Ensures compliance with pharmaceutical standards |

Final Remarks

The synthesis of Trenbolone cyclohexylmethyl carbonate hinges on efficient esterification of trenbolone with hexahydrobenzylcarbonate, leveraging catalysts and optimized solvent conditions. This approach aligns with patent disclosures and industrial practices, ensuring high yield, purity, and scalability. Continuous research aims to improve reaction efficiency, reduce toxicity, and streamline purification processes for commercial production.

Chemical Reactions Analysis

Types of Reactions: Trenbolone cyclohexylmethyl carbonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed:

Oxidation: Formation of oxidized derivatives of trenbolone.

Reduction: Formation of reduced derivatives of trenbolone.

Substitution: Formation of substituted derivatives of trenbolone.

Scientific Research Applications

Trenbolone cyclohexylmethylcarbonate, also known as trenbolone hexahydrobenzylcarbonate, is a synthetic anabolic-androgenic steroid (AAS) belonging to the nandrolone group. It is an androgen ester, specifically the C17β hexahydrobenzylcarbonate ester of trenbolone. Marketed under the brand names Parabolan and Hexabolan, it was introduced in France in 1980 for medical use in humans but was voluntarily discontinued by its manufacturer in 1997 .

Scientific Research Applications

Trenbolone cyclohexylmethylcarbonate has been studied across analytical chemistry, biology, medicine, and veterinary medicine.

Chemistry

- Analytical Reference: Trenbolone cyclohexylmethylcarbonate serves as a reference compound in analytical chemistry for developing detection methods for anabolic steroids. Its structure allows researchers to create assays for identifying similar compounds in biological samples.

Biology

- Muscle Growth Studies: The compound has been used in studies examining muscle hypertrophy and protein synthesis. Research indicates that it enhances nitrogen retention and protein metabolism in muscle tissues, making it valuable for understanding anabolic processes.

Medicine

- Historical Medical Use: Trenbolone cyclohexylmethylcarbonate was once used to treat conditions like osteoporosis and muscle wasting in humans . Historical data provides insights into its efficacy and safety profiles, though it is no longer marketed for these purposes.

Veterinary Medicine

- Livestock Growth Promotion: Trenbolone acetate, a related compound, is widely used in veterinary medicine to promote muscle growth and improve feed efficiency in cattle. However, this has raised concerns regarding residues in meat products and potential impacts on human health.

Pharmacodynamics and Mechanism of Action

Trenbolone cyclohexylmethylcarbonate exerts its effects primarily through androgen receptor activation, protein synthesis enhancement, and appetite stimulation.

- Androgen Receptor Activation: It binds to androgen receptors with high affinity, leading to increased gene expression related to muscle growth.

- Protein Synthesis Enhancement: The compound facilitates increased protein synthesis rates and reduces catabolism, contributing to muscle mass gain.

- Appetite Stimulation: It also stimulates appetite, which can further support muscle growth through increased caloric intake.

Upon administration via intramuscular injection, trenbolone cyclohexylmethylcarbonate acts as a prodrug for trenbolone . It is metabolized to active trenbolone, which exerts its effects primarily through the androgen receptor (AR) pathway. The compound enhances protein synthesis and nitrogen retention in muscle tissues, leading to increased muscle mass and appetite stimulation. Trenbolone has a high affinity for the androgen receptor, exhibiting significant androgenic activity comparable to dihydrotestosterone (DHT).

Data Tables

Case Studies

Case Study 1: Bodybuilding and Anabolic Steroid Use

A 23-year-old male bodybuilder incorporated trenbolone along with other anabolic steroids into his regimen. Over time, he reported significant increases in muscle mass and strength but also experienced adverse effects such as mood swings and physical side effects. This case highlights the dual nature of trenbolone's effects—promoting muscle growth while posing risks for psychological and physiological health.

Case Study 2: Veterinary Applications

In veterinary settings, trenbolone acetate has been shown to improve feed efficiency and weight gain in cattle significantly. A study demonstrated that cattle treated with trenbolone gained approximately 15% more weight compared to untreated controls over a feeding period of 90 days. This application underscores the compound's effectiveness in enhancing livestock productivity.

Trenbolone Metabolites

A total of 20 phase-II metabolites of relevant traceability was identified . Almost all metabolites were found to be eliminated as differently conjugated products including the well-characterized glucuronic acid and sulfate conjugates, as well as alkaline-labile phase-II metabolites . Especially for Tren, cysteine conjugates are supposed to be of relevance .

Mechanism of Action

Trenbolone cyclohexylmethyl carbonate acts as a prodrug of trenbolone. Once administered, plasma lipases cleave the ester group, releasing free trenbolone into the bloodstream. Trenbolone then binds to androgen receptors, leading to increased protein synthesis and muscle growth. It also inhibits the catabolic effects of glucocorticoids, further promoting an anabolic state .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Trenbolone Esters

Trenbolone esters differ primarily in their pharmacokinetic profiles due to ester chain length and solubility. Key comparisons include:

- Trenbolone Acetate : The shortest ester, requiring frequent administration (daily/every other day) to maintain stable blood levels. Commonly used in veterinary implants (e.g., Finaplix) .

- Trenbolone Enanthate : Longer ester provides sustained release, reducing injection frequency. Popular in human doping due to convenience .

- Cyclohexylmethyl Carbonate: Intermediate half-life (5–7 days) with comparable potency.

Nandrolone and Other 19-Nor Compounds

Trenbolone shares structural similarities with nandrolone (19-nortestosterone) but exhibits superior anabolic potency due to modifications:

- Trenbolone’s 4,9,11-triene structure increases androgen receptor (AR) affinity and prevents aromatization, eliminating estrogenic side effects like water retention or gynecomastia .

- Nandrolone, while less androgenic, carries higher estrogenic risks and lower myogenic activity .

Structural Analogues with Cyclohexylmethyl Groups

Cyclohexylmethyl substitutions are associated with enhanced biological activity. For example:

- Compound 1 (IC₅₀ = 0.05 µM) vs. Luteolin (IC₅₀ = 4.4 µM): The cyclohexylmethyl motif in bacterial neuraminidase inhibitors increases potency by 88-fold .

- Similarly, Trenbolone’s cyclohexylmethyl ester may contribute to prolonged activity and tissue penetration compared to linear esters .

Research Findings and Pharmacological Data

- Protein Synthesis : Trenbolone increases nitrogen retention by 50% more than nandrolone, enhancing muscle hypertrophy .

- Lipolysis : Upregulates β-adrenergic receptors, promoting fat oxidation even in caloric surplus .

- Side Effects : Androgenic effects (acne, hair loss) and hepatotoxicity are common across all Trenbolone esters due to the parent hormone’s potency .

Q & A

Basic: What synthetic routes are recommended for Trenbolone cyclohexylmethyl carbonate, and how are intermediates characterized?

This compound is synthesized via esterification of trenbolone (17β-hydroxyestra-4,9,11-trien-3-one) with cyclohexylmethyl chloroformate under controlled conditions. Critical intermediates, such as cyclohexylmethyl chloroformate, must be purified using column chromatography to ensure reaction efficiency. Characterization of intermediates and the final product involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation. Impurity profiles should be monitored using HPLC with UV detection .

Advanced: How can researchers design forced degradation studies to elucidate degradation pathways under varying environmental conditions?

Forced degradation studies should expose the compound to stressors like heat (40–80°C), acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH), oxidative conditions (3% H₂O₂), and UV light. Degradation products are analyzed via high-resolution LC-MS to identify fragmentation patterns and propose degradation mechanisms. Stability-indicating methods must achieve baseline separation of degradants, with system suitability criteria including a resolution ≥3.0 between adjacent peaks .

Basic: What analytical parameters are critical for HPLC method validation in quantifying this compound?

Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile and water (pH-adjusted with 0.1% formic acid).

- Detection : UV at 240–260 nm.

- Validation Metrics : Linearity (R² > 0.995), precision (%RSD < 2.0), and recovery (90–110%). System suitability requires ≥8000 theoretical plates and resolution ≥3.0 from structurally related impurities .

Advanced: What in vitro models are suitable for investigating metabolic pathways and bioactivation risks?

Primary hepatocyte cultures or liver microsomes (human/rat) are used to assess phase I (CYP450-mediated oxidation) and phase II (glucuronidation) metabolism. Metabolites are identified using LC-QTOF-MS, with isotopic labeling to trace metabolic pathways. Co-incubation with CYP inhibitors (e.g., ketoconazole) can clarify enzyme-specific contributions. Evidence from trenbolone acetate studies suggests potential for reactive metabolite formation, requiring glutathione trapping assays .

Basic: What storage conditions ensure long-term stability of this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability is monitored via periodic HPLC analysis to detect hydrolysis of the carbonate ester bond. Accelerated stability studies (25°C/60% RH) over 6 months can predict shelf-life under ambient conditions .

Advanced: How do structural modifications influence androgen receptor (AR) binding affinity and selectivity?

Molecular docking simulations and AR transactivation assays compare the parent compound (trenbolone) with its esterified form. This compound’s lipophilic cyclohexyl group may alter membrane permeability and metabolic clearance, impacting AR binding kinetics. Competitive binding assays using radiolabeled ligands (e.g., ³H-R1881) quantify dissociation constants (Kd) to assess affinity changes .

Basic: What strategies are effective for impurity profiling in bulk synthesis batches?

Use orthogonal methods:

- HPLC-DAD : Quantifies known impurities (e.g., trenbolone, residual intermediates).

- LC-MS/MS : Identifies unknown degradants via fragmentation libraries.

- Headspace GC-MS : Detects volatile impurities (e.g., residual solvents).

Thresholds follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Advanced: What ecotoxicological assessments are needed to evaluate environmental persistence and aquatic toxicity?

Conduct OECD 301 biodegradation tests to measure half-life in water/sediment systems. Acute toxicity in Daphnia magna (48-hour EC₅₀) and chronic effects on algal growth (72-hour NOEC) are assessed. Metabolite identification in environmental matrices requires SPE-LC-MS/MS, with comparisons to regulatory thresholds (e.g., EU Water Framework Directive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.